D3 vs. D2 Receptor Binding Selectivity
GR 218,231 displays a D3/D2 binding selectivity ratio of approximately 380–400 fold (Ki D3R = 1.3 nM; DR2/DR3 = 380) [1], substantially exceeding the selectivity of nafadotride (~10-fold), S 14297 (~23-fold), SB-277011-A (~80–100 fold), and U-99194 (~14-fold) [2][3]. At cloned rat D3 receptors, GR 218,231 exhibits pKi = 8.67 and at native rat olfactory tubercle D3 receptors pKi = 8.94, while its affinity at striatal D2 receptors is markedly lower (pKi = 6.64) [1]. In the same study, the D2-preferring antagonist L741,626 showed the inverse profile (cloned D3 pKi = 6.46; striatal D2 pKi = 7.52) [1]. GR 218,231's selectivity further extends to ~10,000-fold over D1 and D4 receptors [4].
| Evidence Dimension | D3 vs. D2 receptor binding selectivity ratio (Ki or pKi derived) |
|---|---|
| Target Compound Data | Ki D3R = 1.3 nM; DR2/DR3 = 380 (pKi D3 = 8.67–8.94; pKi D2 = 6.64) |
| Comparator Or Baseline | Nafadotride: DR2/DR3 ≈ 10; S 14297: DR2/DR3 ≈ 23; SB-277011-A: DR2/DR3 ≈ 80–100; U-99194: Ki D3 = 160 nM, Ki D2 = 2281 nM (ratio ≈ 14); L741,626: pKi D3 = 6.46, pKi D2 = 7.52 (D2-preferring) |
| Quantified Difference | GR 218,231 D3/D2 selectivity (380-fold) is 38-fold higher than nafadotride, ~16.5-fold higher than S 14297, and ~3.8-fold higher than SB-277011-A |
| Conditions | Radioligand competition binding using [125I]iodosulpride and [3H]spiperone at cloned human/rat D3 and D2 receptors expressed in CHO or LtK- cells; native receptors in rat olfactory tubercle (D3) and striatum (D2) |
Why This Matters
Higher D3/D2 selectivity reduces D2-mediated confounding signals in pharmacological experiments, enabling cleaner attribution of functional effects to D3 receptor engagement—critical for target validation studies and phenotypic screening.
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